Bienvenue dans la boutique en ligne BenchChem!

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Lipophilicity Polar Surface Area Physicochemical Profiling

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840486-30-8) is a fully synthetic small molecule belonging to the substituted-quinoxaline-type piperidine acetate ester class. It is distributed as a screening compound (ChemDiv ID IB08-1541) with a molecular weight of 380.49 Da, a calculated logP of 5.77, and a topological polar surface area of 91.25 Ų.

Molecular Formula C22H28N4O2
Molecular Weight 380.492
CAS No. 840486-30-8
Cat. No. B2935536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
CAS840486-30-8
Molecular FormulaC22H28N4O2
Molecular Weight380.492
Structural Identifiers
SMILESCCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C
InChIInChI=1S/C22H28N4O2/c1-4-15(2)14-28-22(27)17(13-23)20-21(26-11-9-16(3)10-12-26)25-19-8-6-5-7-18(19)24-20/h5-8,15-17H,4,9-12,14H2,1-3H3
InChIKeyVBTZTTLEKGCDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840486-30-8): Class and Physicochemical Context


2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840486-30-8) is a fully synthetic small molecule belonging to the substituted-quinoxaline-type piperidine acetate ester class [1]. It is distributed as a screening compound (ChemDiv ID IB08-1541) with a molecular weight of 380.49 Da, a calculated logP of 5.77, and a topological polar surface area of 91.25 Ų . The compound is supplied as a mixture of stereoisomers, a feature that distinguishes it from single-enantiomer or achiral analogs in the same ester series . Independent database curation confirms no annotated biological activity in ChEMBL or PubChem BioAssay as of the latest data release, though primary assay data are emerging through academic screening centers [2][3].

Why 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Cannot Be Replaced by In-Class Analogs Without Experimental Verification


Within the quinoxaline-type piperidine acetate ester series, even single-atom or regioisomeric changes to the piperidine substituent or ester group produce measurable shifts in logP, polar surface area, and in vitro target engagement profiles [1]. The 4-methylpiperidine moiety on the target compound occupies a distinct lipophilic and steric space compared to the unsubstituted piperidine analog (CAS 573696-79-4), which displays only weak EphA4 inhibitory activity (IC₅₀ = 17,500 nM), or the 3,5-dimethylpiperidine variant, which exhibits a logP elevated by +0.33 units and a reduced TPSA of 81.62 Ų [2]. These physicochemical differences are sufficient to alter membrane permeability, assay-specific solubility, and off-target liability profiles. Procurement of an incorrect analog without verifying that the substitution pattern matches the intended screening or synthesis objective can invalidate comparative SAR interpretation and lead to false-negative or false-positive hits [1].

Quantitative Differentiation Evidence: 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate vs. Closest Analogs


Lipophilicity and Polarity Trade-Off: 4-Methylpiperidine vs. 3,5-Dimethylpiperidine on the Same 2-Methylbutyl Ester Scaffold

The target compound (4-methylpiperidine substituent) possesses a calculated logP of 5.77 and a topological polar surface area (TPSA) of 91.25 Ų, measured under the same computational protocol as its 3,5-dimethylpiperidine analog (IB08-3312), which records a logP of 6.10 and a TPSA of 81.62 Ų . The –0.33 logP difference and +9.63 Ų TPSA increase indicate that the target compound is simultaneously less lipophilic and more polar than the 3,5-dimethyl variant, a combination that can improve aqueous solubility-limited assay performance without sacrificing the passive membrane permeability required for intracellular target engagement [1].

Lipophilicity Polar Surface Area Physicochemical Profiling Blood-Brain Barrier Permeability Prediction

Molecular Weight as a Selection Gate: Distinguishing 2-Methylbutyl Ester from Higher Homologs

Among 4-methylpiperidine-quinoxaline cyanoacetate esters, the 2-methylbutyl ester (MW = 380.49 Da) is the lowest molecular weight representative that retains a branched alkyl ester, positioning it closer to lead-like property space than its 2-ethylbutyl (MW = 394.52 Da) and cyclohexyl (MW = 392.5 Da) counterparts . Each additional methylene or ring carbon adds approximately 14 Da, progressively shifting the compound away from the MW < 400 guideline commonly applied in fragment-based and lead-optimization screening libraries [1].

Molecular Weight Fragment-Based Screening Lead-Likeness Library Design

Piperidine Substituent Impact on EphA4 Binding: Class-Level SAR Inference from Directly Comparable Scaffolds

The unsubstituted piperidine analog (CAS 573696-79-4; BDBM44434) has been evaluated in a PubChem BioAssay (AID 689) against the Ephrin type-A receptor 4 (EphA4) kinase and exhibited an IC₅₀ of 17,500 nM, indicating only marginal target engagement [1]. Although the 4-methylpiperidine variant (the target compound) has not been directly profiled in the same assay, the introduction of a methyl group at the piperidine 4-position in related quinoxaline-based kinase inhibitor series has been shown to modulate both binding pocket occupancy and selectivity, consistent with the structural rationale that the methyl substituent fills a lipophilic sub-pocket adjacent to the hinge-binding region [2][3]. The target compound is therefore structurally differentiated from the unsubstituted analog in a manner that is predicted to alter EphA4 inhibitory potency, though quantitative confirmation requires direct head-to-head testing.

EphA4 Receptor Structure-Activity Relationship Piperidine Substitution Kinase Inhibitor Screening

GPR35 Antagonism Screening Result: Absence of Activity as a Selectivity Discriminator

The target compound has been tested in a primary assay for GPR35 antagonism and was reported as inactive at the screening concentration employed, whereas structurally related quinoxaline-piperidine hybrids from the broader patent family (US8846929B2) have shown agonist or antagonist activity at various GPCR targets including ORL-1 and opioid receptor subtypes [1][2]. This negative result at GPR35 provides a specific, experimentally verified selectivity data point: the 4-methylpiperidine-2-methylbutyl ester combination does not engage GPR35 under the assay conditions tested, distinguishing it from analogs that may carry broader GPCR polypharmacology [1].

GPR35 Orphan GPCR Off-Target Screening Selectivity Profiling

Stereoisomeric Mixture Status: Implications for Assay Reproducibility Compared to Single-Enantiomer Analogs

The target compound is supplied as a mixture of stereoisomers (confirmed by ChemDiv catalog entry: 'MIXTURE OF STEREOISOMERS'), whereas several related quinoxaline-piperidine acetate esters in the patent and vendor space are produced as single enantiomers or possess defined racemic composition [1]. The stereochemical heterogeneity of the target compound means that its observed biological activity in any given assay represents the net effect of multiple stereoisomers, each of which may differ in target affinity, off-target binding, and metabolic stability. This property must be factored into hit triage decisions: a negative or weakly positive screening result with the mixture does not rule out that one specific stereoisomer possesses significantly higher potency [2].

Stereochemistry Assay Reproducibility Quality Control Screening Cascade

Ester Group Modulation: Cyclohexyl Analog Screening Data vs. 2-Methylbutyl Target Compound

The cyclohexyl ester analog (CAS 586995-91-7) has been included in multiple high-throughput screening campaigns deposited in PubChem, including a cell-based assay for regulators of G-protein signaling 4 (RGS4) at the Johns Hopkins Ion Channel Center, a luminescence-based mu-opioid receptor agonist screen at Scripps, and a fluorescence-based M1 muscarinic acetylcholine receptor screen . These screening entries demonstrate that the cyclohexyl ester is being actively evaluated in GPCR and ion channel contexts. The 2-methylbutyl ester (target compound) differs by replacement of the cyclohexyl ring with a branched alkyl chain, which is expected to reduce metabolic susceptibility to carboxylesterase-mediated hydrolysis relative to the more sterically accessible cyclohexyl ester, based on established ester prodrug SAR [1]. Direct comparative hydrolysis half-life data are not yet available for this specific pair.

Ester Prodrug Metabolic Stability Carboxylesterase High-Throughput Screening

Recommended Application Scenarios for 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Based on Differentiated Evidence


Physicochemical Property-Driven Screening Library Design

The target compound's logP of 5.77 and TPSA of 91.25 Ų place it in an intermediate property space that is less lipophilic than the 3,5-dimethylpiperidine analog (logP 6.10) but retains sufficient calculated membrane permeability for intracellular target access . Procurement of this compound is recommended for diversity-oriented screening libraries that require balanced logP/TPSA profiles across a quinoxaline-piperidine scaffold series.

EphA4 Kinase SAR Expansion Starting from Weakly Active Unsubstituted Piperidine Analog

The unsubstituted piperidine comparator (BDBM44434) shows marginal EphA4 inhibition (IC₅₀ = 17,500 nM) [1]. The 4-methylpiperidine compound provides the next logical SAR iteration: the methyl group is positioned to probe a lipophilic sub-pocket near the kinase hinge region. Researchers engaged in EphA4 inhibitor discovery should acquire this compound as a direct follow-up to the unsubstituted analog, with the explicit expectation that the methyl substituent may improve potency and selectivity.

GPCR Selectivity Profiling with GPR35 Counter-Screening

The documented inactivity of this compound in a GPR35 antagonism primary assay provides a specific selectivity flag [2]. When screening quinoxaline-piperidine analogs in GPCR panels (e.g., opioid, muscarinic, or chemokine receptor families), this compound can serve as a GPR35-negative reference, reducing the likelihood that observed phenotypic effects are confounded by GPR35-mediated signaling.

Ester Moiety DMPK Comparative Study with Cyclohexyl Reference

The cyclohexyl ester analog has been tested in multiple HTS campaigns (RGS4, mu-opioid, M1 muscarinic) and thus carries a richer public bioactivity annotation . The 2-methylbutyl ester offers a branched-alkyl ester replacement predicted to resist carboxylesterase hydrolysis more effectively than the cyclohexyl ester. Procure both compounds and compare their metabolic stability in hepatocyte or S9 fraction assays to quantify the ester-dependent half-life difference and inform future ester prodrug design.

Quote Request

Request a Quote for 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.